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molecular formula C22H20O2S B556589 3-(Tritylthio)propanoic acid CAS No. 27144-18-9

3-(Tritylthio)propanoic acid

Cat. No. B556589
M. Wt: 348,46 g/mole
InChI Key: AECGEIVNZGQBJT-UHFFFAOYSA-N
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Patent
US08475685B2

Procedure details

Mercaptopropionic acid 12 (3.14 g) was dissolved in 50 ml of methylene chloride. Triphenylmethylchloride 13 (8.36 g) was added to that, and 19-hour reactions were carried out at room temperature. The precipitate generated through the reactions was gathered by filtration, and the solid components obtained here were dried under reduced pressure, to form 9.86 g of 3-(tritylthio)propionic acid 14, which is a white solid.
Quantity
3.14 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8.36 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]([OH:6])=[O:5])[CH2:2][SH:3].[C:7]1([C:13](Cl)([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>C(Cl)Cl>[C:13]([S:3][CH2:2][CH2:1][C:4]([OH:6])=[O:5])([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)([C:20]1[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=1)[C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1

Inputs

Step One
Name
Quantity
3.14 g
Type
reactant
Smiles
C(CS)C(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
8.36 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C1=CC=CC=C1)(C1=CC=CC=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were carried out at room temperature
FILTRATION
Type
FILTRATION
Details
was gathered by filtration
CUSTOM
Type
CUSTOM
Details
the solid components obtained here
CUSTOM
Type
CUSTOM
Details
were dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)SCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 9.86 g
YIELD: CALCULATEDPERCENTYIELD 95.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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